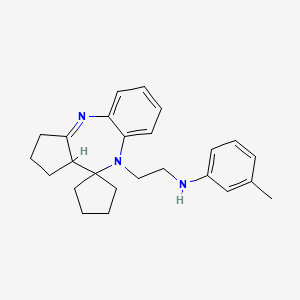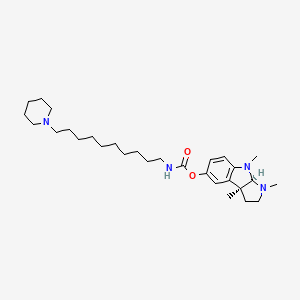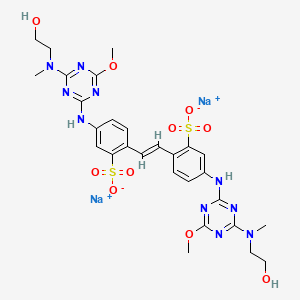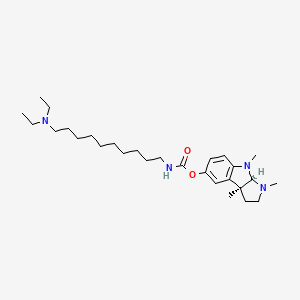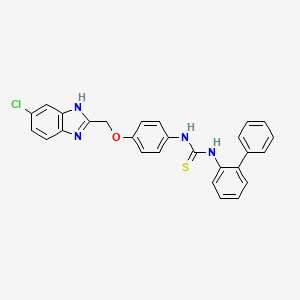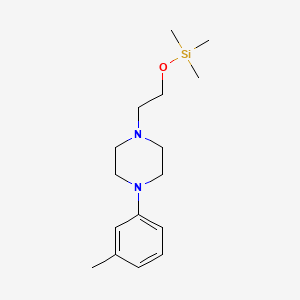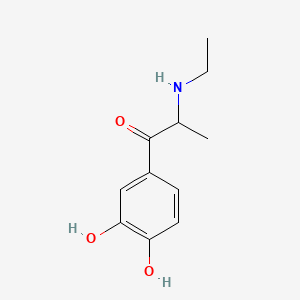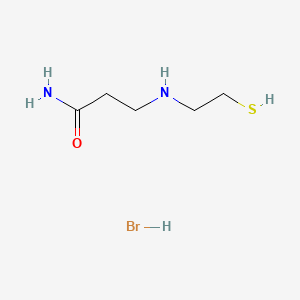
Propanamide, 3-((2-mercaptoethyl)amino)-, monohydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamida, 3-((2-mercaptoethyl)amino)-, monohidrobromuro: es un compuesto químico con la fórmula molecular C5H12N2OS.BrH y un peso molecular de 229.17 g/mol . Este compuesto es conocido por su estructura única, que incluye un grupo mercaptoetílico y un grupo funcional amida. Se utiliza a menudo en diversas aplicaciones de investigación científica debido a su reactividad y posibles actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de la Propanamida, 3-((2-mercaptoethyl)amino)-, monohidrobromuro normalmente implica la reacción de 3-((2-mercaptoethyl)amino)propanamida con ácido bromhídrico. La reacción se lleva a cabo en condiciones controladas para asegurar la formación de la sal monohidrobromuro. El proceso puede incluir pasos como la purificación y la cristalización para obtener el producto final en forma pura .
Métodos de producción industrial: Los métodos de producción industrial para este compuesto pueden implicar la síntesis a gran escala utilizando condiciones de reacción similares a las del laboratorio. El proceso se optimiza para la eficiencia y el rendimiento, incluyendo a menudo sistemas automatizados para la mezcla, la calefacción y la purificación. Se implementan medidas de control de calidad para asegurar la consistencia y la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: La Propanamida, 3-((2-mercaptoethyl)amino)-, monohidrobromuro se somete a diversas reacciones químicas, entre ellas:
Oxidación: El grupo mercaptoetílico puede oxidarse para formar disulfuros o ácidos sulfónicos.
Reducción: El grupo amida puede reducirse para formar aminas.
Sustitución: El ion bromuro puede sustituirse por otros nucleófilos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Los nucleófilos como la azida de sodio o el cianuro de potasio pueden utilizarse para reacciones de sustitución.
Productos principales:
Oxidación: Disulfuros o ácidos sulfónicos.
Reducción: Aminas.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: En química, este compuesto se utiliza como reactivo en diversas reacciones de síntesis orgánica. Su estructura única le permite participar en una amplia gama de transformaciones químicas .
Biología: En investigación biológica, la Propanamida, 3-((2-mercaptoethyl)amino)-, monohidrobromuro se estudia por sus posibles actividades biológicas. Puede interactuar con moléculas y vías biológicas, lo que la convierte en un tema de interés en el descubrimiento y desarrollo de fármacos .
Medicina: En medicina, este compuesto se explora por sus posibles efectos terapéuticos. Su capacidad para interactuar con objetivos moleculares específicos la convierte en un candidato para el desarrollo de nuevos fármacos .
Industria: En el sector industrial, este compuesto se utiliza en la producción de diversos productos químicos y materiales. Su reactividad y estabilidad lo hacen adecuado para su uso en procesos de fabricación .
Mecanismo De Acción
El mecanismo de acción de la Propanamida, 3-((2-mercaptoethyl)amino)-, monohidrobromuro implica su interacción con objetivos moleculares específicos. El grupo mercaptoetílico puede formar enlaces covalentes con grupos tiol en las proteínas, lo que puede afectar a su función. El grupo amida puede participar en enlaces de hidrógeno y otras interacciones con moléculas biológicas .
Comparación Con Compuestos Similares
Compuestos similares:
Propanamida, 3-((2-mercaptoethyl)amino)-: Este compuesto es similar pero carece de la sal monohidrobromuro.
Propanamida, 3-((2-hydroxyethyl)amino)-: Este compuesto tiene un grupo hidroxetílico en lugar de un grupo mercaptoetílico.
Propanamida, 3-((2-aminoethyl)amino)-: Este compuesto tiene un grupo aminoetílico en lugar de un grupo mercaptoetílico.
Unicidad: La Propanamida, 3-((2-mercaptoethyl)amino)-, monohidrobromuro es única debido a la presencia tanto del grupo mercaptoetílico como de la sal monohidrobromuro. Esta combinación confiere una reactividad y unas propiedades específicas que no se encuentran en los compuestos similares enumerados anteriormente .
Propiedades
Número CAS |
124882-58-2 |
|---|---|
Fórmula molecular |
C5H13BrN2OS |
Peso molecular |
229.14 g/mol |
Nombre IUPAC |
3-(2-sulfanylethylamino)propanamide;hydrobromide |
InChI |
InChI=1S/C5H12N2OS.BrH/c6-5(8)1-2-7-3-4-9;/h7,9H,1-4H2,(H2,6,8);1H |
Clave InChI |
MTVICJLSZWUMDV-UHFFFAOYSA-N |
SMILES canónico |
C(CNCCS)C(=O)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


